molecular formula C6H12Cl2N4O B1615857 L-Histidinamide CAS No. 7621-14-9

L-Histidinamide

Cat. No.: B1615857
CAS No.: 7621-14-9
M. Wt: 227.09 g/mol
InChI Key: CRBYFJCXMZNLTO-UHFFFAOYSA-N
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Description

L-Histidinamide is an amidated derivative of the amino acid L-histidine It is known for its role in various biological processes, particularly in mitigating oxidative stress and enhancing cell viability

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Histidinamide can be synthesized through the amidation of L-histidine. The process involves the reaction of L-histidine with an amine source under specific conditions to form the amide bond. The reaction typically requires a coupling agent such as carbodiimide to facilitate the formation of the amide linkage.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale amidation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: L-Histidinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized in the presence of oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

L-Histidinamide has several applications in scientific research:

    Chemistry: It is used as a chelating agent due to its ability to bind metal ions.

    Biology: It plays a role in protecting cells from oxidative stress and enhancing cell viability.

    Medicine: Research indicates its potential in mitigating oxidative stress-related conditions.

    Industry: It is used in the formulation of products that require metal ion chelation.

Mechanism of Action

L-Histidinamide exerts its effects primarily through its ability to chelate metal ions, thereby reducing the availability of free metal ions that can catalyze the production of reactive oxygen species. This chelation activity helps in mitigating oxidative stress and protecting cells from damage. The compound interacts with specific molecular targets, including enzymes and proteins involved in oxidative stress pathways.

Comparison with Similar Compounds

    L-Histidine: The parent amino acid from which L-histidinamide is derived.

    Cysteinamide: Another amidated amino acid with similar chelation properties.

    Aspartic Acid: An amino acid with chelation capabilities.

Uniqueness: this compound is unique in its strong cytoprotective action against copper ions, which is more effective than cysteine and cysteinamide despite their higher copper chelation activities . This makes this compound particularly valuable in applications requiring effective mitigation of oxidative stress.

Properties

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c7-5(6(8)11)1-4-2-9-3-10-4;;/h2-3,5H,1,7H2,(H2,8,11)(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBYFJCXMZNLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997555
Record name 2-Amino-3-(1H-imidazol-5-yl)propanimidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7621-14-9
Record name 2-Amino-3-(1H-imidazol-5-yl)propanimidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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